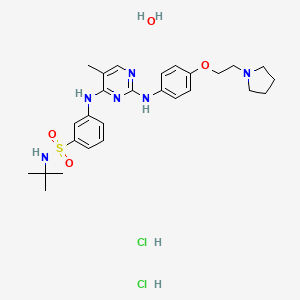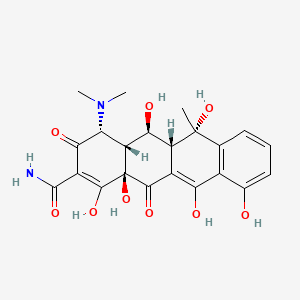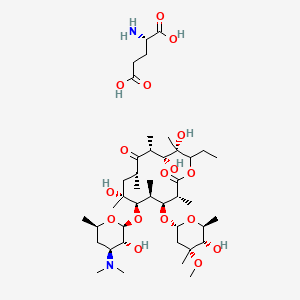
Fedratinib Hydrochloride
Übersicht
Beschreibung
Fedratinibhydrochlorid, das unter dem Markennamen Inrebic vertrieben wird, ist ein Antikrebsmittel zur Behandlung myeloproliferativer Erkrankungen, einschließlich Myelofibrose . Es ist ein semi-selektiver Inhibitor der Januskinase 2 (JAK-2) und wird oral in Kapselform verabreicht . Die Verbindung wurde am 16. August 2019 von der FDA zugelassen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Fedratinibhydrochlorid wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Anilinopyrimidinderivats beinhaltet . Der Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrimidinkernes: Dies beinhaltet die Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen, um den Pyrimidinring zu bilden.
Substitutionsreaktionen: Es werden verschiedene Substitutionsreaktionen durchgeführt, um funktionelle Gruppen wie tert-Butyl, Pyrrolidin-1-yl-ethoxy und Benzolsulfonamid einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion von Fedratinibhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Produktionsprozesses verbessern .
Chemische Reaktionsanalyse
Reaktionstypen
Fedratinibhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Pyrimidinring.
Reduktion: Reduktionsreaktionen können an der Sulfonamidgruppe auftreten.
Substitution: Substitutionsreaktionen sind üblich, insbesondere an den aromatischen Ringen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Fedratinibhydrochlorid mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .
Wissenschaftliche Forschungsanwendungen
Fedratinibhydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, insbesondere den JAK-STAT-Weg.
Medizin: Hauptsächlich zur Behandlung von Myelofibrose, einer Art Knochenmarkkrebs, eingesetzt.
Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Kinasewege abzielen.
Wirkmechanismus
Fedratinibhydrochlorid wirkt als kompetitiver Inhibitor der Proteinkinase JAK-2 mit einem IC50 von 6 nM . Es hemmt auch verwandte Kinasen FLT3 und RET mit IC50-Werten von 25 nM bzw. 17 nM . Die Hemmung von JAK-2 blockiert die nachgeschaltete Zellsignalgebung (JAK-STAT-Weg), was zu einer Unterdrückung der Zellproliferation und Induktion von Apoptose führt .
Analyse Chemischer Reaktionen
Types of Reactions
Fedratinib hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: Substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
Fedratinib hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various targets.
Biology: Investigated for its effects on cellular signaling pathways, particularly the JAK-STAT pathway.
Medicine: Primarily used in the treatment of myelofibrosis, a type of bone marrow cancer.
Industry: Used in the development of new therapeutic agents targeting kinase pathways.
Wirkmechanismus
Fedratinib hydrochloride acts as a competitive inhibitor of protein kinase JAK-2 with an IC50 of 6 nM . It also inhibits related kinases FLT3 and RET with IC50 values of 25 nM and 17 nM, respectively . The inhibition of JAK-2 blocks downstream cellular signaling (JAK-STAT pathway), leading to suppression of cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ruxolitinib: Ein weiterer JAK-Inhibitor, der zur Behandlung von Myelofibrose eingesetzt wird.
Tofacitinib: Ein JAK-Inhibitor, der bei rheumatoider Arthritis eingesetzt wird.
Baricitinib: Ein JAK-Inhibitor, der bei rheumatoider Arthritis und COVID-19 eingesetzt wird.
Einzigartigkeit
Fedratinibhydrochlorid ist einzigartig aufgrund seiner semi-selektiven Hemmung von JAK-2, was es besonders effektiv bei der Behandlung von Myelofibrose macht . Im Gegensatz zu anderen JAK-Inhibitoren hat Fedratinibhydrochlorid Wirksamkeit bei Patienten gezeigt, die gegenüber Ruxolitinib resistent oder intolerant sind .
Eigenschaften
IUPAC Name |
N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFZLTVOFJHYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40Cl2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026309 | |
| Record name | Fedratinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374744-69-0 | |
| Record name | Fedratinib dihydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374744690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fedratinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEDRATINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH9J2HBQWJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B607351.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B607353.png)








